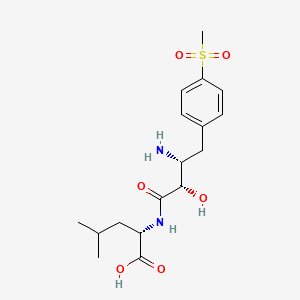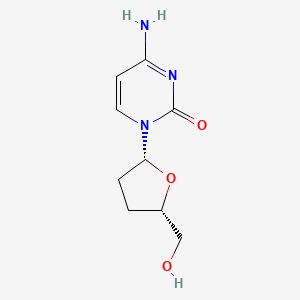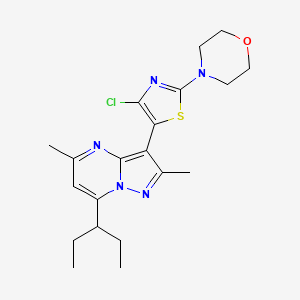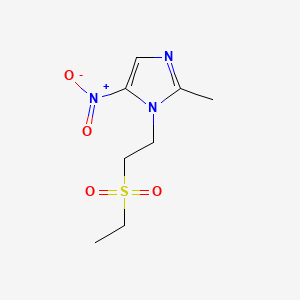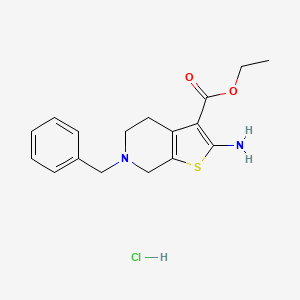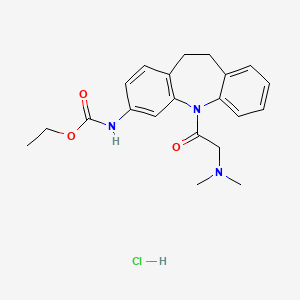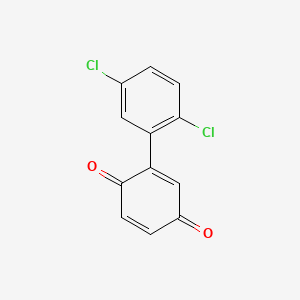
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Descripción general
Descripción
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione, also known as TPI-1, is a chemical compound with the formula C6H2Cl2O2 . It is also referred to by other names such as 2-(2,5-Dichlorophenyl)-1,4-benzoquinone and 2’,5’-Dichloro-[1,1’-biphenyl]-2,5-dione .
Synthesis Analysis
The synthesis of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione and its derivatives has been explored in various studies. For instance, a series of derivatives were developed through chemical modifications of the parachinone cannabinol HU-331 . The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .Molecular Structure Analysis
The molecular structure of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione consists of a cyclohexadiene ring with two carbonyl groups at the 1 and 4 positions, and a 2,5-dichlorophenyl group attached at the 2 position . The molecular weight of the compound is 176.985 .Aplicaciones Científicas De Investigación
Antiproliferative Agents for Cancer Treatment
The core structure of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione has been utilized to design antiproliferative agents. These agents are synthesized to target uncontrolled cell growth in tumors, offering a potential pathway for cancer treatment. Derivatives of this compound have shown significant cytotoxicity against various human tumor cell lines, indicating their promise as anticancer drugs .
Molecular Building Blocks in Chemical Synthesis
This compound serves as a molecular building block that can be modified to create new compounds with strong neutral cyclic cross-hyperconjugation. Such properties are valuable in the design of rigid compounds for chemical synthesis, potentially leading to the development of novel materials with unique electronic properties .
Bioactivity Enhancement
Modifications of the 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione structure have led to derivatives with enhanced bioactivity. For instance, the introduction of a hexyl chain has been shown to considerably improve the cytotoxicity of the compounds against tumor cell lines, which is crucial for developing more effective antineoplastic derivatives .
Apoptotic Analysis and Cell Death Mechanisms
The compound and its derivatives have been subjected to apoptotic analysis to understand their pro-apoptotic activity on cancer cell lines. This research is vital for unraveling the mechanisms of cell death induced by these compounds, which includes caspases activation and poly- (ADP-ribose)-polymerase (PARP) protein cleavage .
Design of Antineoplastic Derivatives
The promising results from the antiproliferative and bioactivity enhancement studies suggest that 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione can be a foundational compound for designing a new class of antineoplastic derivatives. These derivatives could potentially offer a new avenue for cancer therapy with fewer side effects .
Study of Reactive Oxygen Species (ROS) Formation
Research involving this compound also includes studying its effect on the formation of reactive oxygen species (ROS) in tumor cells. Understanding the ROS formation can provide insights into the compound’s mechanism of action and its potential therapeutic applications .
Direcciones Futuras
The future directions for research on 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione could involve further exploration of its antitumor activity and the development of new derivatives with enhanced bioactivity . The compound’s mechanism of action and its potential applications in cancer treatment are areas of interest for future studies .
Propiedades
IUPAC Name |
2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFYORNAYYOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359168 | |
| Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
CAS RN |
79756-69-7 | |
| Record name | 79756-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-Dichlorophenyl)-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



